A Comprehensive Technical Guide to the Physicochemical Properties of 2-Heptylundecanoic Acid
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Heptylundecanoic Acid
Foreword: Navigating the Nuances of Branched-Chain Fatty Acids
To our fellow researchers, scientists, and drug development professionals, this document serves as an in-depth technical guide on the physicochemical properties of 2-Heptylundecanoic Acid. It is crucial to understand from the outset that while 2-Heptylundecanoic Acid is a specific, defined chemical entity, the broader term often encountered in commercial and industrial contexts, "isostearic acid," typically refers to a complex mixture of various branched-chain C18 saturated fatty acids.[1] This guide will focus on the known and predicted properties of the 2-heptylundecanoic isomer while also providing context from data on commercial isostearic acid, thereby offering a comprehensive and practical understanding for research and development. The unique branched structure of these fatty acids imparts properties that are significantly different from their linear counterparts, such as stearic acid, making them valuable in a range of applications from cosmetics to lubricants.[2]
Chemical Identity and Molecular Structure
2-Heptylundecanoic acid is a saturated fatty acid with a total of 18 carbon atoms. Its structure is characterized by a heptyl (C7) group attached to the second carbon (the alpha-carbon) of an undecanoic acid (C11) backbone. This branching significantly influences its physical and chemical behavior.
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | 2-heptylundecanoic acid | [3] |
| CAS Number | 22890-21-7 | [3][4] |
| Molecular Formula | C₁₈H₃₆O₂ | [3][5] |
| Molecular Weight | 284.48 g/mol | [5][6] |
| Synonyms | Isostearic acid, α-Heptylundecanoic acid | [3][5] |
Molecular Structure:
Caption: 2D structure of 2-Heptylundecanoic Acid.
Physical and Chemical Properties
The branching at the α-carbon disrupts the crystal lattice packing that is characteristic of linear saturated fatty acids, leading to a lower melting point and altered solubility.[1]
Summary of Physicochemical Properties:
| Property | Value | Notes and References |
| Appearance | Colorless to pale yellow liquid or solid | Dependent on purity and temperature.[5] Commercial isostearic acid is often a liquid at room temperature. |
| Melting Point | Data for the pure compound is not readily available. Commercial isostearic acid mixtures have melting points ranging from 52-55°C to 69.3°C. | The wide range is due to varying isomer compositions.[2][7] The branched structure generally results in a lower melting point compared to stearic acid (69.3 °C).[1][8] |
| Boiling Point | 183 °C at 5 mmHg | [6] |
| Density | 0.88 g/cm³ | [6] |
| Solubility | - Water: Very low, estimated at 0.007116 mg/L at 25 °C.[9] - Organic Solvents: Soluble in many oils and organic solvents. The sodium salt of isostearic acid has a water solubility of approximately 15 wt%, which is significantly higher than that of sodium stearate (~1 wt%).[10] | |
| pKa | Experimental data for the pure compound is not available. The estimated pKa for the related stearic acid is 4.75. | The acidity is expected to be similar to other long-chain carboxylic acids.[8] |
| XLogP3 | 7.5 | A computed value indicating high lipophilicity.[3] |
| Topological Polar Surface Area | 37.3 Ų | [3] |
Spectroscopic Data for Structural Elucidation
While specific, experimentally-derived spectra for pure 2-Heptylundecanoic Acid are not widely published, the following represents the expected spectral characteristics based on its structure and data from analogous fatty acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet for the terminal methyl protons of both the main chain and the heptyl branch. A complex multiplet would be observed for the methine proton at the C2 position. The methylene protons along both chains will present as a broad multiplet. The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift, which can be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will be distinguished by the carbonyl carbon of the carboxylic acid appearing significantly downfield. The methine carbon at the C2 position will also be a key indicator of the branching point. The remaining methylene and methyl carbons will have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Heptylundecanoic Acid will exhibit characteristic absorption bands for a carboxylic acid:
-
A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group around 1700-1725 cm⁻¹.
-
C-H stretching bands for the alkyl chains just below 3000 cm⁻¹.
-
C-O stretching and O-H bending bands in the fingerprint region.
Mass Spectrometry (MS)
In mass spectrometry, particularly with electron ionization (EI), 2-Heptylundecanoic Acid will likely show a molecular ion peak (M⁺) at m/z 284. The fragmentation pattern would be expected to show characteristic losses of water (M-18) and the carboxylic acid group (M-45). Fragmentation along the alkyl chains, particularly at the branching point, would also provide structural information.
Experimental Protocols for Physicochemical Characterization
The following protocols provide a framework for the experimental determination of the key physicochemical properties of 2-Heptylundecanoic Acid.
Determination of Melting Point
The melting point of a long-chain fatty acid can be determined using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample becomes a clear liquid.
Caption: Workflow for Melting Point Determination.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) can be determined by potentiometric titration, which measures the change in pH of a solution upon the addition of a titrant.
Methodology:
-
Solution Preparation: A known concentration of 2-Heptylundecanoic Acid is dissolved in a suitable solvent mixture, such as ethanol/water, due to its low water solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Caption: Workflow for pKa Determination.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of fatty acids. For GC analysis, the carboxylic acid must first be derivatized to a more volatile ester, typically a fatty acid methyl ester (FAME).
Methodology:
-
Derivatization (Esterification): The 2-Heptylundecanoic Acid is converted to its methyl ester using a reagent such as BF₃-methanol or by acid-catalyzed esterification with methanol.
-
GC Separation: The FAME sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for fatty acid analysis). The components are separated based on their boiling points and interactions with the stationary phase.
-
MS Detection: The separated components are introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information for identification.
Caption: Workflow for GC-MS Analysis.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid inhalation of any vapors, which may be generated at elevated temperatures. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Applications and Significance
The unique properties of 2-Heptylundecanoic Acid and related isostearic acids make them valuable in various fields:
-
Cosmetics and Personal Care: Due to their liquid nature at or near room temperature, excellent stability, and emollient properties, they are used in a wide range of products, including creams, lotions, and color cosmetics.[2]
-
Lubricants: Their thermal stability and lubricity make them suitable for use in industrial lubricants and greases.[2][5]
-
Drug Development: As with other fatty acids, they can be investigated as excipients, penetration enhancers, or as part of lipid-based drug delivery systems. Their branched structure may offer advantages in terms of formulation stability and solubility of active pharmaceutical ingredients.
Conclusion
2-Heptylundecanoic Acid, a specific isomer of C18 isostearic acid, possesses a unique set of physicochemical properties driven by its branched-chain structure. While a comprehensive experimental dataset for the pure compound is not widely available, by understanding its molecular architecture and leveraging data from related commercial mixtures, researchers can effectively anticipate its behavior and harness its properties for a variety of scientific and industrial applications. The methodologies outlined in this guide provide a robust framework for the precise characterization of this and other branched-chain fatty acids.
References
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DSpace. (n.d.). 3 Isostearic Acid: A Unique Fatty Acid with Great Potential. Retrieved from [Link]
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ResearchGate. (2021, January). Synthesis and physical properties of isostearic acids and their esters. Retrieved from [Link]
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Shandong BlueSun Chemicals. (2023, August 11). Isostearic Acid - The Unique Branched Fatty Acid. Retrieved from [Link]
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Ataman Kimya. (n.d.). ISOSTEARIC ACID. Retrieved from [Link]
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The Good Scents Company. (n.d.). isostearic acid. Retrieved from [Link]
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PubChem. (n.d.). Stearic Acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Heptylundecanoic acid. Retrieved from [Link]
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BuyersGuideChem. (n.d.). 2-n-Heptylundecanoic acid | 22890-21-7. Retrieved from [Link]
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